molecular formula C8H5BrF4OZn B14876976 (4-(1,1,2,2-Tetrafluoroethoxy)phenyl)Zinc bromide

(4-(1,1,2,2-Tetrafluoroethoxy)phenyl)Zinc bromide

Cat. No.: B14876976
M. Wt: 338.4 g/mol
InChI Key: UWXXPVSYZADKKQ-UHFFFAOYSA-M
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Description

(4-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound. It is a reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the tetrafluoroethoxy group makes it a valuable intermediate in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide typically involves the reaction of 4-(1,1,2,2-tetrafluoroethoxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:

4-(1,1,2,2-tetrafluoroethoxy)phenyl bromide+Zn(4-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide\text{4-(1,1,2,2-tetrafluoroethoxy)phenyl bromide} + \text{Zn} \rightarrow \text{this compound} 4-(1,1,2,2-tetrafluoroethoxy)phenyl bromide+Zn→(4-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the performance of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide undergoes various types of reactions, including:

    Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Transmetalation: It can transfer its phenyl group to other metals, such as palladium or nickel, which are used in cross-coupling reactions.

Common Reagents and Conditions

Common reagents used with this compound include:

    Electrophiles: Such as alkyl halides, acyl chlorides, and aldehydes.

    Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.

Major Products

The major products formed from these reactions are typically fluorinated aromatic compounds, which are valuable in various chemical industries.

Scientific Research Applications

Chemistry

In chemistry, (4-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide is used as a reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a valuable tool in the construction of fluorinated compounds.

Biology and Medicine

In biology and medicine, fluorinated compounds are often used due to their enhanced metabolic stability and bioavailability. This compound can be used to synthesize fluorinated pharmaceuticals, which may have improved efficacy and reduced side effects.

Industry

In the industrial sector, fluorinated compounds are used in the production of agrochemicals, polymers, and specialty materials

Mechanism of Action

The mechanism of action of (4-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide involves the transfer of the phenyl group to an electrophile. This process is facilitated by the zinc atom, which acts as a nucleophile. The tetrafluoroethoxy group enhances the reactivity of the phenyl group by stabilizing the transition state during the reaction.

Comparison with Similar Compounds

Similar Compounds

    (4-(1,1,2,2-tetrafluoroethoxy)phenyl)magnesium bromide: Another organometallic compound used in similar reactions.

    (4-(1,1,2,2-tetrafluoroethoxy)phenyl)lithium: A more reactive compound used in the synthesis of fluorinated compounds.

Uniqueness

The uniqueness of (4-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide lies in its balance of reactivity and stability. Compared to its magnesium and lithium counterparts, it offers a more controlled reactivity, making it suitable for a wider range of synthetic applications.

Properties

Molecular Formula

C8H5BrF4OZn

Molecular Weight

338.4 g/mol

IUPAC Name

bromozinc(1+);1,1,2,2-tetrafluoroethoxybenzene

InChI

InChI=1S/C8H5F4O.BrH.Zn/c9-7(10)8(11,12)13-6-4-2-1-3-5-6;;/h2-5,7H;1H;/q-1;;+2/p-1

InChI Key

UWXXPVSYZADKKQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=[C-]1)OC(C(F)F)(F)F.[Zn+]Br

Origin of Product

United States

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